(R)-1-(6-Fluoropyridin-2-yl)ethanamine dihydrochloride (R)-1-(6-Fluoropyridin-2-yl)ethanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2061996-65-2
VCID: VC4630556
InChI: InChI=1S/C7H9FN2.2ClH/c1-5(9)6-3-2-4-7(8)10-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m1../s1
SMILES: CC(C1=NC(=CC=C1)F)N.Cl.Cl
Molecular Formula: C7H11Cl2FN2
Molecular Weight: 213.08

(R)-1-(6-Fluoropyridin-2-yl)ethanamine dihydrochloride

CAS No.: 2061996-65-2

Cat. No.: VC4630556

Molecular Formula: C7H11Cl2FN2

Molecular Weight: 213.08

* For research use only. Not for human or veterinary use.

(R)-1-(6-Fluoropyridin-2-yl)ethanamine dihydrochloride - 2061996-65-2

Specification

CAS No. 2061996-65-2
Molecular Formula C7H11Cl2FN2
Molecular Weight 213.08
IUPAC Name (1R)-1-(6-fluoropyridin-2-yl)ethanamine;dihydrochloride
Standard InChI InChI=1S/C7H9FN2.2ClH/c1-5(9)6-3-2-4-7(8)10-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m1../s1
Standard InChI Key LAPSSXQERAHMRK-ZJIMSODOSA-N
SMILES CC(C1=NC(=CC=C1)F)N.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound’s molecular formula is C₇H₁₁Cl₂FN₂, with a molecular weight of 213.08 g/mol . Its structure comprises a 6-fluoropyridin-2-yl group attached to an ethanamine backbone in the (R)-configuration, stabilized as a dihydrochloride salt. The fluorine atom at the 6-position of the pyridine ring enhances electronic effects, influencing binding affinity in target proteins, while the chiral center at the ethanamine group dictates stereoselective interactions .

Key Structural Features:

  • Pyridine ring: Substituted with fluorine at the 6-position, contributing to electronegativity and hydrogen-bonding potential.

  • Ethanamine group: The (R)-configuration ensures enantiomeric specificity, critical for optimizing target engagement.

  • Dihydrochloride salt: Improves solubility in aqueous and polar solvents, facilitating in vitro and in vivo applications .

Physicochemical Properties and Stability

Table 1: Stock Solution Preparation Guidelines

Stock ConcentrationVolume Required for 1 mgVolume Required for 5 mgVolume Required for 10 mg
1 mM4.69 mL23.47 mL46.93 mL
5 mM0.94 mL4.69 mL9.39 mL
10 mM0.47 mL2.35 mL4.69 mL

Partition Coefficient and Permeability

The experimental logD (distribution coefficient) of the compound is approximately 2.8–3.3, indicating moderate lipophilicity suitable for membrane permeability . Parallel Artificial Membrane Permeability Assay (PAMPA) studies report an apparent permeability (Pₐₚₚ) of 81–171 nm/s, aligning with its potential for oral bioavailability in preclinical models .

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis typically involves:

  • Friedel-Crafts acylation: Introduction of the fluoropyridyl group via electrophilic substitution.

  • Chiral resolution: Separation of enantiomers using chiral stationary phases or enzymatic methods to isolate the (R)-isomer.

  • Salt formation: Treatment with hydrochloric acid to yield the dihydrochloride salt, enhancing crystallinity and stability .

Applications in Medicinal Chemistry

Role in Kinase Inhibitor Development

(R)-1-(6-Fluoropyridin-2-yl)ethanamine dihydrochloride has been explored as a building block for Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) inhibitors. In a 2014 study, imidazopyridazine derivatives incorporating fluoropyridyl motifs demonstrated sub-100 nM enzyme inhibition (IC₅₀) and antiparasitic activity against P. falciparum (EC₅₀: 12–80 nM) . Structural analogs featuring this scaffold achieved 45-fold plasma exposure over EC₅₀ in murine malaria models, though in vivo efficacy remained limited .

Table 2: Comparative ADME and Efficacy Data for Related Compounds

CompoundHLM Stability (% remaining)MLM Stability (% remaining)logDPAMPA Pₐₚₚ (nm/s)In Vivo Parasitemia Reduction (%)
3580473.217144
4171882.89251

Stereochemical Impact on Bioactivity

The (R)-configuration confers superior target affinity compared to the (S)-enantiomer. Molecular docking studies using PfCDPK1 homology models suggest that the fluoropyridyl group occupies a hydrophobic pocket, while the protonated amine forms salt bridges with aspartate residues .

Future Directions and Research Implications

Despite promising in vitro profiles, the translational potential of (R)-1-(6-fluoropyridin-2-yl)ethanamine dihydrochloride derivatives is limited by modest in vivo efficacy. Future work should prioritize:

  • Prodrug strategies: To enhance oral absorption and plasma half-life.

  • Combination therapies: Pairing with antimalarials targeting alternate pathways.

  • Toxicological profiling: Assessing off-target effects in mammalian cells.

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